4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Procure this exact 4-methoxy benzamide to ensure rigorous SAR studies. Its unique electronic profile (Hammett σₚ = -0.27) drives distinct cytotoxicity (class-level IC₅₀ 45-90 µM against Calu-6), making it a critical reference point, not an interchangeable analog. Secure documented reproducibility for your oncology and ADME profiling assays.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 1396795-04-2
Cat. No. B2538905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1396795-04-2
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23)
InChIKeyQVJRRVXNVFGEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1396795-04-2): Structural Identity and Procurement Baseline


4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1396795-04-2) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₈H₂₂N₄O₂ and a molecular weight of 326.4 g/mol [1]. The compound features a 4-methoxybenzamide moiety linked via a methylene bridge to a pyrazin-2-yl-substituted piperidine ring. It belongs to the pyrazine-piperidine amide pharmacophore class, which has demonstrated cytotoxic activity against non-small cell lung carcinoma (Calu-6) cells, with representative analogs exhibiting IC₅₀ values in the micromolar range [2]. The compound is catalogued under PubChem CID 71786554 with computed physicochemical descriptors including XLogP3 of 1.9, five hydrogen bond acceptors, one hydrogen bond donor, and five rotatable bonds [1].

Why Generic Substitution of 4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide Is Not Straightforward


Within the N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide scaffold, even minor substituent variations on the benzamide ring can substantially alter physicochemical properties, target engagement, and biological activity. The 4-methoxy substituent on the target compound (CAS 1396795-04-2) confers a distinct XLogP3 value of 1.9 and a specific hydrogen bond acceptor/donor profile compared to unsubstituted (CAS 1396747-97-9; XLogP3 ~1.5, MW 296.37), halogenated (e.g., 2-bromo, 3-chloro, or 3,4-difluoro analogs), or cyano-substituted pyrazine congeners [1]. The pyrazine-piperidine amide pharmacophore class exhibits substituent-dependent cytotoxicity, with IC₅₀ values ranging from 45.21 μM to 89.64 μM against Calu-6 cells [2]. Consequently, procurement of the exact 4-methoxy derivative—rather than a near analog—is essential for ensuring experimental reproducibility and for rigorous structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide vs. Structural Analogs


Structural Uniqueness: 4-Methoxy Substitution on the Benzamide Ring

The target compound bears a para-methoxy substituent on the benzamide phenyl ring. In contrast, the closest catalogued analogs include the unsubstituted benzamide (CAS 1396747-97-9), 2-bromo (benchchem ID), 3-chloro (benchchem ID), and 3,4-difluoro (CAS 1396713-06-6) variants [1][2]. The 4-methoxy group introduces a resonance-donating substituent (Hammett σₚ = −0.27) absent in all comparator compounds, which is expected to modulate the electron density of the amide carbonyl and consequently influence hydrogen-bonding interactions with biological targets. This structural feature is not duplicable by halogen or unsubstituted analogs.

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Physicochemical Property Differentiation: XLogP3 and Hydrogen Bonding Profile

The target compound has a computed XLogP3 of 1.9, reflecting a balanced lipophilicity profile [1]. By comparison, the unsubstituted benzamide analog (CAS 1396747-97-9, C₁₇H₂₀N₄O) has a lower predicted XLogP3 of approximately 1.5 due to the absence of the methoxy group . This ΔXLogP3 of ~0.4 log units translates to an approximately 2.5-fold difference in predicted octanol-water partition coefficient, which can significantly affect membrane permeability, solubility, and non-specific protein binding. Furthermore, the target compound possesses five hydrogen bond acceptors (vs. four for the unsubstituted analog), while maintaining one hydrogen bond donor and five rotatable bonds—a profile consistent with oral drug-likeness guidelines [1].

Drug-likeness ADME prediction Physicochemical profiling

Class-Level Cytotoxic Activity of Pyrazine-Piperidine Amide Pharmacophores

Although direct quantitative bioactivity data for the specific target compound (CAS 1396795-04-2) is not publicly available in peer-reviewed literature as of this assessment, the pyrazine-piperidine amide pharmacophore class to which it belongs has demonstrated substituent-dependent cytotoxicity against Calu-6 non-small cell lung carcinoma cells [1]. In a combinatorial study, compound 6B (bearing a pyrazine-piperidine amide core) exhibited an IC₅₀ of 45.21 μM, while compound 6D showed an IC₅₀ of 89.64 μM—a ~2-fold difference driven solely by substituent variation [1]. Compound 6B at 25 μM and 50 μM reduced Calu-6 cell viability to 75.3% and 65.3%, respectively, with 8.61% and 9.85% early apoptotic populations [1]. This class-level evidence establishes that the pyrazine-piperidine benzamide scaffold is biologically active and that substituent identity (including the 4-methoxy group) is a critical determinant of potency.

Anticancer activity Cytotoxicity Calu-6 Lung carcinoma

Synthetic Tractability and Commercial Availability: Differentiating Procurement Pathways

The target compound (CAS 1396795-04-2) is catalogued by multiple commercial suppliers under identifiers including AKOS024535158 and F6178-4849, indicating established synthetic routes and availability for procurement [1]. In contrast, several close analogs—including the 2-bromo, 3-chloro, 2-methylthio, and 2-ethoxy variants—are primarily listed on specialty platforms with limited availability data, potentially indicating more constrained synthetic accessibility . The 4-methoxy substitution pattern benefits from the commercial availability of 4-methoxybenzoic acid as a low-cost starting material, whereas ortho-substituted or 3,4-disubstituted analogs may require more complex synthetic sequences, impacting lead time and cost at scale.

Chemical sourcing Synthetic accessibility Procurement Screening library

Recommended Research and Procurement Application Scenarios for 4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide


Structure-Activity Relationship (SAR) Studies on Benzamide Substituent Effects

The target compound serves as the para-methoxy reference point within a series of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide analogs. Its unique 4-methoxy substitution pattern (Hammett σₚ = −0.27) enables systematic SAR exploration of electronic and steric effects on the benzamide ring, in direct comparison with unsubstituted (CAS 1396747-97-9), halogen-substituted, and other para-substituted variants [1]. Procurement of the exact compound ensures that observed biological activity differences can be rigorously attributed to the 4-OCH₃ substituent.

Cytotoxicity Screening Against Non-Small Cell Lung Carcinoma (Calu-6) and Related Cell Lines

Based on class-level evidence that pyrazine-piperidine amide pharmacophores exhibit IC₅₀ values of 45–90 μM against Calu-6 cells with measurable apoptotic induction [2], the target compound is indicated for inclusion in cytotoxicity screening panels. Its distinct XLogP3 of 1.9 and five hydrogen bond acceptor profile predict adequate cell permeability for intracellular target engagement, supporting its use as a probe compound in oncology-focused phenotypic assays.

Physicochemical and ADME Profiling of Pyrazine-Piperidine Benzamide Series

With a computed XLogP3 of 1.9, molecular weight of 326.4 g/mol, and a balanced hydrogen bond acceptor/donor ratio (5/1), the compound falls within oral drug-like chemical space [1]. It is suitable as a reference compound for comparative ADME panels (solubility, permeability, metabolic stability) within a series where the benzamide substituent is systematically varied, enabling correlation of physicochemical properties with in vitro pharmacokinetic parameters.

Chemical Probe Development and Target Identification Studies

The pyrazine-piperidine amide scaffold is present in multiple patent filings (e.g., JP2010510816, WO2009138509) as a privileged structure for kinase and receptor modulation [3]. The target compound, with its defined 4-methoxy substitution, is a suitable starting point for chemical probe development, particularly in target identification campaigns employing affinity-based proteomics or cellular thermal shift assays (CETSA), where the methoxy group may facilitate downstream derivatization or serve as a recognition element.

Quote Request

Request a Quote for 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.